N-(4-chloro-2-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
This compound features a multi-component structure:
- Arylacetamide core: N-(4-chloro-2-fluorophenyl) group linked via an acetamide moiety.
- Sulfanyl-pyrazine bridge: A pyrazine ring substituted with a sulfanyl group at position 2 and a piperazine at position 2.
- Piperazine substituent: The piperazine is further functionalized with a 4-methoxyphenyl group at its N4 position.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O2S/c1-32-18-5-3-17(4-6-18)29-10-12-30(13-11-29)22-23(27-9-8-26-22)33-15-21(31)28-20-7-2-16(24)14-19(20)25/h2-9,14H,10-13,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFLYNUFUYAREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H19ClF N3O2S
- Molecular Weight : 363.82 g/mol
- SMILES Notation : COc1ccc(cc1)N1CCN(CC1)C(Nc1ccc(cc1F)[Cl])=O
| Property | Value |
|---|---|
| Molecular Weight | 363.82 g/mol |
| LogP | 4.2194 |
| LogD | 4.2119 |
| Polar Surface Area | 35.814 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
Antibacterial Properties
Recent studies have shown that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing piperazine and pyrazine rings have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the presence of the piperazine moiety may enhance binding affinity to targets such as acetylcholinesterase (AChE) and urease, both of which are crucial in various physiological processes and disease states .
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitor |
| Urease | Moderate Inhibitor |
Anticancer Activity
Compounds similar to this compound have been investigated for their anticancer properties. Studies indicate that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways associated with cell survival .
Study on Piperazine Derivatives
A notable study synthesized a series of piperazine derivatives and evaluated their biological activities. The results indicated that specific substitutions on the piperazine ring significantly influenced antibacterial and anticancer activities. The study concluded that compounds bearing electron-withdrawing groups exhibited enhanced biological efficacy .
Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound interacts with specific protein targets, leading to altered cellular signaling and metabolic disruption in pathogens. These findings suggest a multifaceted approach wherein the compound could serve as both an antibacterial agent and a potential anticancer therapeutic .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for N-(4-chloro-2-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is . The compound features a complex structure that includes a chloro-fluorophenyl group, a piperazine moiety, and a pyrazine ring, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, research involving substituted phenyl-2-chloroacetamides demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogenated substituents was found to enhance lipophilicity, facilitating better membrane permeability and antimicrobial efficacy .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Activity Against | MIC (µg/mL) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 8 |
| N-(4-fluorophenyl)-2-chloroacetamide | MRSA | 16 |
| N-(3-bromophenyl)-2-chloroacetamide | Candida albicans | 32 |
Anti-Tubercular Activity
The compound’s structural features suggest potential applications in anti-tubercular therapies. A study focusing on novel substituted benzamide derivatives reported promising results against Mycobacterium tuberculosis. Compounds exhibiting similar structural characteristics to this compound showed IC50 values ranging from 1.35 to 2.18 µM, indicating significant potency against the pathogen .
Table 2: Anti-Tubercular Activity of Related Compounds
| Compound Name | IC50 (µM) | IC90 (µM) |
|---|---|---|
| Substituted Benzamide Derivative A | 1.35 | 3.73 |
| Substituted Benzamide Derivative B | 1.95 | 4.00 |
| Substituted Benzamide Derivative C | 2.18 | 40.32 |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its specific molecular interactions. Studies employing quantitative structure–activity relationship (QSAR) analyses have shown that variations in substituent positions on the phenyl rings significantly influence biological activity. The halogen atoms increase lipophilicity, which is essential for penetrating biological membranes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Arylacetamide Derivatives
Key Substituents and Linkers:
Key Observations :
Piperazine-Containing Analogues
Piperazine derivatives are prevalent in CNS drugs due to their ability to modulate neurotransmitter receptors.
Key Observations :
- The 4-methoxyphenyl substituent on the target’s piperazine may reduce oxidative metabolism compared to halogenated analogues (e.g., 2,4-dichlorophenyl in ) .
- Quinazoline-based piperazines () show validated anticonvulsant effects, suggesting the target compound’s pyrazine core could be explored for similar applications.
Crystallographic Data
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Exhibits intermolecular hydrogen bonding (N–H⋯O/S), stabilizing its crystal lattice .
- N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Nitro group twisted out of the benzene plane, influencing packing via C–H⋯O interactions .
Key Observations :
Tables and Figures :
- Table 1 (above) summarizes structural comparisons.
- Synthetic schemes referenced from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
